N-(4-(1H-Indol-3-yl)thiazol-2-yl)-2-(methylthio)nicotinamide

Description

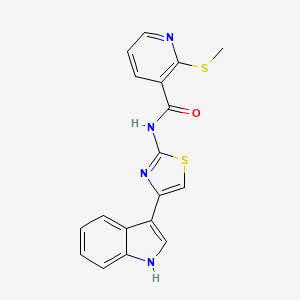

N-(4-(1H-Indol-3-yl)thiazol-2-yl)-2-(methylthio)nicotinamide is a heterocyclic compound featuring a nicotinamide backbone modified with a methylthio (-SCH₃) group at the 2-position and a thiazole ring substituted with a 1H-indol-3-yl moiety. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties.

Properties

Molecular Formula |

C18H14N4OS2 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C18H14N4OS2/c1-24-17-12(6-4-8-19-17)16(23)22-18-21-15(10-25-18)13-9-20-14-7-3-2-5-11(13)14/h2-10,20H,1H3,(H,21,22,23) |

InChI Key |

WJYJQBMGSGHNRK-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=NC(=CS2)C3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Biological Activity

N-(4-(1H-Indol-3-yl)thiazol-2-yl)-2-(methylthio)nicotinamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on a synthesis of recent research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it features a thiazole ring, an indole moiety, and a nicotinamide structure. This unique combination contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 268.33 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| CAS Number | Not specified |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole-thiazole compounds exhibit significant antimicrobial properties. For instance, a study on related compounds indicated that they possess antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.06 to 1.88 mg/mL .

Case Study: Antibacterial Efficacy

In one notable study, various indole-thiazole derivatives were synthesized and tested against common bacterial strains. The results showed that certain compounds had MIC values significantly lower than standard antibiotics like ampicillin, indicating their potential as effective antibacterial agents .

The mechanisms by which this compound exerts its effects are still being elucidated. However, it is hypothesized that the compound may influence metabolic pathways through its interaction with nicotinamide N-methyltransferase (NNMT), which is involved in the methylation of nicotinamide .

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| NNMT Interaction | Modulates metabolic pathways |

| Antimicrobial Action | Disrupts bacterial cell wall synthesis |

| Cytotoxic Effects | Induces apoptosis in cancer cell lines |

Cytotoxicity and Cancer Research

Emerging research suggests that indole-thiazole derivatives may also possess anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them candidates for further investigation in cancer therapies .

Pharmacological Potential

Given the compound's diverse biological activities, there is significant interest in its potential therapeutic applications. The ability to target both microbial infections and cancer cells positions this compound as a promising candidate for drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural and Functional Comparisons

Pharmacological and Functional Insights

Antimicrobial Activity :

- The target compound’s indole-thiazole scaffold shares similarities with SVS2 (), which exhibits broad-spectrum antimicrobial activity. However, SVS2’s triazole-thione core may confer stronger metal-binding capacity, enhancing its enzyme inhibitory effects .

- In contrast, N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide () shows specificity against Gram-positive bacteria, likely due to the electron-withdrawing chloro group enhancing membrane penetration .

- Anti-inflammatory Potential: Triazole derivatives from demonstrate significant anti-inflammatory activity via COX-2 inhibition. The target compound’s methylthio group may offer similar redox-modulating effects but with improved stability over thiol (-SH) groups .

- The target compound’s indole moiety may provide superior selectivity for tyrosine kinases compared to phenyl derivatives .

Physicochemical and Metabolic Properties

- Metabolic Stability: Indole-containing compounds like the target and SVS2 are prone to CYP450-mediated oxidation, but the methylthio group may slow degradation compared to hydroxyl or amino analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.